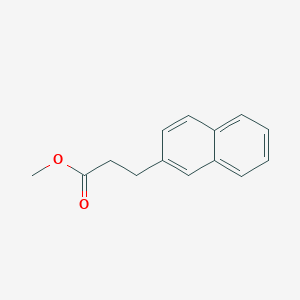

2-Naphthalenepropanoic acid, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

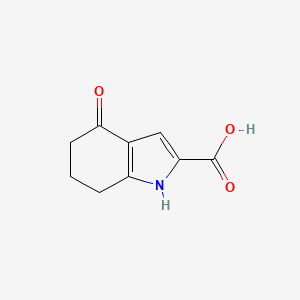

2-Naphthalenepropanoic acid, α-hydroxy-, methyl ester, also known as Methyl 2-Hydroxy-3-(2-naphthyl)propanoate, is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of an ester, such as 2-Naphthalenepropanoic acid, methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis

Esters, including 2-Naphthalenepropanoic acid, methyl ester, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis

Esters undergo various types of reactions. For instance, they can undergo esterification, a reaction in which an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . They can also react with diazomethane to produce methyl esters .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The boiling point of 2-Naphthalenepropanoic acid, methyl ester is predicted to be 389.8±22.0 °C, and its density is predicted to be 1±0.06 g/cm3 .科学的研究の応用

- Application : KHG26792 , a novel azetidine derivative (methyl 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), shows promise in protecting against ischemia/reperfusion (I/R) brain injury. It improves neurological deficits, suppresses apoptosis, and attenuates inflammation and oxidative stress .

- Application : Researchers have utilized 2-naphthol in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks. These heterocycles find applications in medicinal chemistry, material science, and agrochemistry .

- Application : It contributes to the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans, which exhibit various biological activities .

- Application : Researchers have harnessed 2-naphthol-based multicomponent reactions to rapidly synthesize versatile bioactive heterocycles. These compounds have potential in drug discovery and material science .

Neuroprotection and Stroke Therapy

Heterocyclic Synthesis

Synthetic Utility in Privileged Scaffolds

Multicomponent Reactions for Bioactive Heterocycles

Diaryliodonium Salt Synthesis

作用機序

Target of Action

Related compounds have been studied for their neuroprotective effects .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .

Biochemical Pathways

Related compounds have shown to affect pathways related to inflammation and oxidative stress by upregulating sod and catalase activity, gsh, p-akt, mitochondrial atp, na+, k±atpase, cytochrome c oxidase, and soluble rage and downregulating inos, hyoup1, and mmp-3 .

Result of Action

Related compounds have shown to significantly improve neurological deficits and brain edema and suppress i/r-induced apoptosis .

将来の方向性

Recent research highlights the potential for sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This suggests that 2-Naphthalenepropanoic acid, methyl ester and similar compounds could have a significant role in future chemical industry developments .

特性

IUPAC Name |

methyl 3-naphthalen-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQGOOCIHSZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenepropanoic acid, methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2789510.png)

![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)

![N-cyclohexyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2789516.png)

![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)